molecular formula C10H5ClF3NO B1454332 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-49-0

8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one

Cat. No. B1454332
CAS RN: 1065092-49-0
M. Wt: 247.6 g/mol
InChI Key: XGNFVJUPOHMFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one (8-CFQ) is a synthetic compound that belongs to the family of quinoline derivatives. It is a colorless solid with a molecular weight of 343.9 g/mol and a melting point of 94°C. 8-CFQ is an important intermediate in the synthesis of several pharmaceuticals, such as the antifungal agent clotrimazole and the antiviral agent acyclovir. It has also been used in the development of new drugs for the treatment of cancer.

Scientific Research Applications

Corrosion Inhibition

8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one, as a derivative of quinoline, has potential applications in the field of corrosion inhibition. Quinoline derivatives are recognized for their effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form stable chelating complexes with metallic surfaces through coordination bonding. This property makes them valuable in the development of anticorrosive materials, particularly in environments where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

In medicinal chemistry, quinoline derivatives have been extensively studied for their broad spectrum of biological activities. The core quinoline structure is a common motif in drug design due to its diverse pharmacological potential. Quinoline-based compounds have been explored for their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, among others. The versatility of the quinoline scaffold allows for the synthesis of numerous derivatives, including 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one, which could be harnessed for various therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).

Green Chemistry

The synthesis and application of quinoline derivatives, including 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one, align with the principles of green chemistry. Efforts are being made to develop environmentally friendly methods for synthesizing quinoline scaffolds that minimize the use of hazardous chemicals, solvents, and catalysts. These green chemistry approaches aim to reduce the environmental and health impacts associated with traditional synthetic methods, paving the way for sustainable development in chemical synthesis and pharmaceutical research (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).

Optoelectronic Materials

The structural attributes of quinoline derivatives, including the ability to form π-extended conjugated systems, make them valuable in the field of optoelectronics. These compounds are being investigated for their potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and its derivatives into optoelectronic materials can enhance the performance of these devices, contributing to advances in technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNFVJUPOHMFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670617
Record name 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one

CAS RN

1065092-49-0
Record name 8-Chloro-6-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065092-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 3
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 4
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 5
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.